

Technical Guide: Physicochemical Properties of 2-(Sec-butylamino)isonicotinic Acid

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Compound of Interest

Compound Name: 2-(Sec-butylamino)isonicotinic acid

Cat. No.: B1438248

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the physical properties of **2-(sec-butylamino)isonicotinic acid**. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents a combination of experimental data for its precursor molecules, isonicotinic acid and sec-butylamine, alongside theoretically estimated properties for the title compound. The methodologies for such estimations, rooted in computational chemistry, are also briefly discussed.

Introduction

2-(sec-butylamino)isonicotinic acid is a derivative of isonicotinic acid, a structural isomer of niacin. The introduction of a sec-butylamino group at the 2-position of the pyridine ring is expected to significantly influence its physicochemical properties, such as solubility, lipophilicity, and basicity, which are critical parameters in drug discovery and development. Understanding these properties is essential for predicting the compound's pharmacokinetic and pharmacodynamic behavior.

Physicochemical Data

Given the absence of direct experimental data for **2-(sec-butylamino)isonicotinic acid**, the following tables summarize the known physical properties of its constituent precursors,

isonicotinic acid and sec-butylamine. A third table provides estimated values for the target compound based on computational predictions.

Table 1: Physical Properties of Isonicotinic Acid

Property	Value	Source
Molecular Formula	C ₆ H ₅ NO ₂	[1][2]
Molecular Weight	123.11 g/mol	[1][2]
Melting Point	≥300 °C (sublimes)	[1]
Boiling Point	Decomposes	N/A
Water Solubility	5.2 g/L (20 °C)	[3]
pKa (acidic)	4.96	[3]
logP	0.4	[2]
Appearance	White to off-white crystalline solid	[2][4]

Table 2: Physical Properties of sec-Butylamine

Property	Value	Source
Molecular Formula	C ₄ H ₁₁ N	[5][6]
Molecular Weight	73.14 g/mol	[5]
Melting Point	-104 °C	[6][7]
Boiling Point	63 °C	[5][6][7]
Water Solubility	Miscible	[6][8]
pKa (basic)	10.66	[5]
logP	0.74	[6]
Appearance	Colorless liquid with an ammoniacal odor	[5][7][8]

Table 3: Estimated Physical Properties of **2-(Sec-butylamino)isonicotinic Acid**

Property	Estimated Value	Notes
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₂	Derived from structure
Molecular Weight	194.23 g/mol	Derived from structure
Melting Point	180 - 220 °C	Estimated based on the increased molecular weight and potential for strong intermolecular hydrogen bonding.
Boiling Point	> 300 °C	Expected to be high due to the carboxylic acid and secondary amine groups, likely to decompose before boiling at atmospheric pressure.
Water Solubility	Moderately Soluble	The presence of both polar (carboxylic acid, pyridine nitrogen, amine) and non-polar (sec-butyl) groups suggests moderate solubility.
pKa (acidic)	~5-6	The electron-donating effect of the amino group is expected to slightly increase the pKa of the carboxylic acid compared to isonicotinic acid.
pKa (basic)	~3-4	The electron-withdrawing effect of the pyridine ring and carboxylic acid will decrease the basicity of the sec-butylamino group.
logP	~1.5 - 2.5	The addition of the lipophilic sec-butyl group will significantly increase the logP compared to isonicotinic acid.

Disclaimer: The values in Table 3 are estimations and have not been experimentally verified. They are provided for guidance and should be used with caution.

Methodologies for Property Estimation

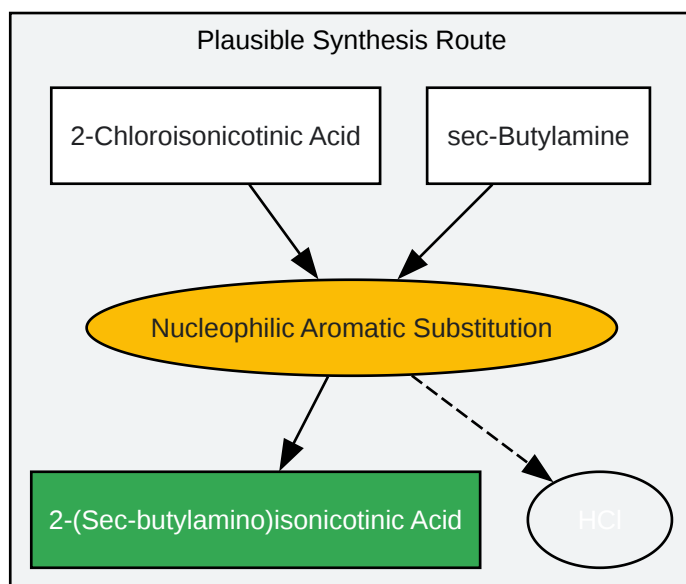
In the absence of experimental data, physical and chemical properties can be estimated using computational methods such as Quantitative Structure-Property Relationship (QSPR) models. These models use the chemical structure of a molecule to predict its properties.

Experimental Protocol: In Silico Property Prediction (QSPR)

- **Molecular Structure Generation:** A 2D or 3D representation of **2-(sec-butylamino)isonicotinic acid** is created using molecular editing software.
- **Descriptor Calculation:** A wide range of molecular descriptors (e.g., topological, constitutional, quantum-chemical) are calculated for the generated structure. These descriptors numerically represent the molecule's structural and electronic features.
- **Model Application:** The calculated descriptors are used as input for a pre-existing, validated QSPR model. These models are mathematical equations that correlate the descriptors with a specific physical property.
- **Property Prediction:** The model outputs a predicted value for the property of interest (e.g., melting point, solubility, logP).
- **Applicability Domain Assessment:** It is crucial to ensure that the molecule falls within the applicability domain of the QSPR model to have confidence in the prediction.

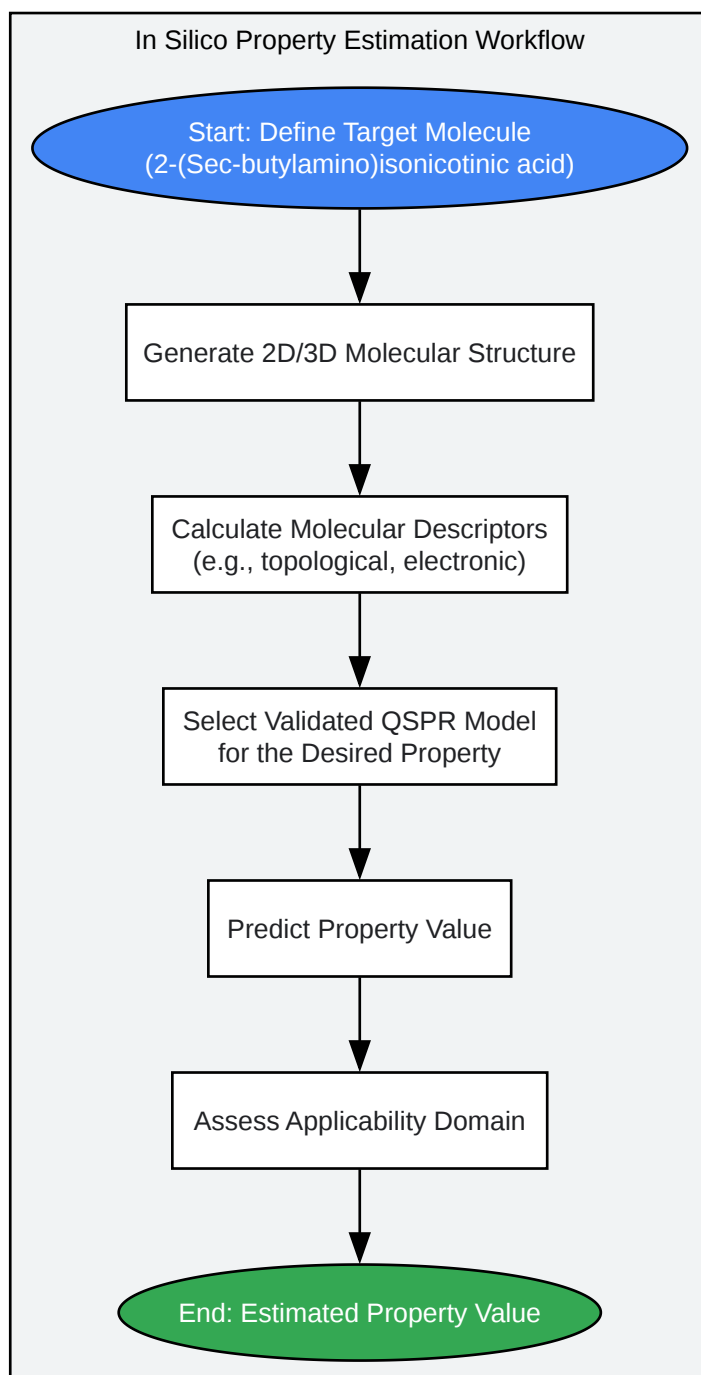
Logical and Workflow Diagrams

The following diagrams illustrate the conceptual synthesis of **2-(sec-butylamino)isonicotinic acid** and the workflow for the in silico estimation of its physical properties.



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Caption: Plausible synthesis of **2-(Sec-butylamino)isonicotinic acid**.



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Caption: Workflow for in silico estimation of physical properties.

Conclusion

While experimental determination of the physical properties of **2-(sec-butylamino)isonicotinic acid** is essential for its comprehensive characterization, this guide provides a foundational understanding based on the properties of its precursors and theoretical estimations. The provided data and workflows offer valuable insights for researchers and professionals in the early stages of drug discovery and development involving this compound. Further experimental validation of the estimated properties is highly recommended.

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-(Sec-butylamino)isonicotinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1438248#2-sec-butylamino-isonicotinic-acid-physical-properties]

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